molecular formula C12H15NO B1300827 1-(4-Pyrrolidin-1-ylphenyl)ethanone CAS No. 21557-09-5

1-(4-Pyrrolidin-1-ylphenyl)ethanone

Cat. No. B1300827
CAS RN: 21557-09-5
M. Wt: 189.25 g/mol
InChI Key: WNRFELFKDNNURJ-UHFFFAOYSA-N
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Description

1-(4-Pyrrolidin-1-ylphenyl)ethanone, also known as 4-Phenyl-1-pyrrolidin-1-yl-ethanone, is a synthetic cannabinoid that has recently become popular in the research community. It is a relatively new compound, first synthesized in the early 2000s, and is considered to have a high potential for medicinal applications. The compound has been studied for its potential to treat a variety of conditions, including anxiety, depression, and pain. Additionally, it has been studied for its potential as an anti-inflammatory agent, and its ability to reduce the symptoms of Parkinson’s disease.

Scientific Research Applications

Organic Synthesis

1-(4-Pyrrolidin-1-ylphenyl)ethanone: serves as a versatile intermediate in organic synthesis. Its structure, featuring both a phenyl and a pyrrolidinyl group, allows for various chemical modifications. Researchers utilize it to synthesize complex molecules, particularly those with potential pharmacological activities. For instance, it can undergo reactions to form heterocyclic compounds that are often found in drugs targeting central nervous system disorders .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for creating libraries of novel molecules. Its reactivity enables the formation of derivatives with sulfonamide functions, which are explored for their antibacterial and antifungal properties. Additionally, modifications of this compound have led to the development of molecules with potential anti-cancer activities, particularly against human liver cancer cells .

properties

IUPAC Name

1-(4-pyrrolidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRFELFKDNNURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352971
Record name 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyrrolidin-1-ylphenyl)ethanone

CAS RN

21557-09-5
Record name 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21557-09-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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